H-DL-Lys-DL-Pro-DL-Ser-DL-Pro-DL-Asp-DL-Arg-DL-Phe-DL-Tyr-Gly-DL-Leu-DL-Met-NH2
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Overview
Description
The compound H-DL-Lys-DL-Pro-DL-Ser-DL-Pro-DL-Asp-DL-Arg-DL-Phe-DL-Tyr-Gly-DL-Leu-DL-Met-NH2 is a synthetic peptide composed of multiple amino acids This peptide is characterized by the presence of both D- and L-forms of amino acids, which can influence its biological activity and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Lys-DL-Pro-DL-Ser-DL-Pro-DL-Asp-DL-Arg-DL-Phe-DL-Tyr-Gly-DL-Leu-DL-Met-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid (DL-Met) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid (DL-Leu) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and reducing the risk of human error. Additionally, large-scale production may involve optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
H-DL-Lys-DL-Pro-DL-Ser-DL-Pro-DL-Asp-DL-Arg-DL-Phe-DL-Tyr-Gly-DL-Leu-DL-Met-NH2: can undergo various chemical reactions, including:
Oxidation: The methionine residue (DL-Met) can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used to oxidize methionine residues.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can reduce disulfide bonds.
Substitution: Amino acid derivatives and coupling reagents like HATU or DIC are used in SPPS for substitution reactions.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
H-DL-Lys-DL-Pro-DL-Ser-DL-Pro-DL-Asp-DL-Arg-DL-Phe-DL-Tyr-Gly-DL-Leu-DL-Met-NH2: has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, such as antimicrobial peptides or enzyme inhibitors.
Industry: Utilized in the development of peptide-based materials and nanotechnology.
Mechanism of Action
The mechanism of action of H-DL-Lys-DL-Pro-DL-Ser-DL-Pro-DL-Asp-DL-Arg-DL-Phe-DL-Tyr-Gly-DL-Leu-DL-Met-NH2 depends on its specific sequence and structure. Peptides can interact with various molecular targets, including enzymes, receptors, and other proteins. The presence of both D- and L-forms of amino acids can affect the peptide’s binding affinity and stability. The peptide may exert its effects through:
Binding to Receptors: Modulating receptor activity and downstream signaling pathways.
Inhibiting Enzymes: Blocking enzyme activity by binding to the active site.
Disrupting Protein-Protein Interactions: Interfering with the formation of protein complexes.
Comparison with Similar Compounds
H-DL-Lys-DL-Pro-DL-Ser-DL-Pro-DL-Asp-DL-Arg-DL-Phe-DL-Tyr-Gly-DL-Leu-DL-Met-NH2: can be compared to other similar peptides, such as:
H-DL-Pyr-DL-Ala-DL-Asp-DL-Pro-DL-Asn-DL-Lys-DL-Phe-DL-Tyr-Gly-DL-Leu-DL-Met-NH2: Another synthetic peptide with a similar sequence but different amino acid composition.
Elcatonin: A calcitonin derivative used as an anti-parathyroid agent.
Other DL-Peptides: Peptides containing both D- and L-forms of amino acids, which can have unique biological activities and stability profiles.
The uniqueness of This compound
Properties
IUPAC Name |
4-[[1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-[[1-[2-[[1-(2,6-diaminohexanoyl)pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H92N16O15S/c1-34(2)28-41(53(85)69-39(50(63)82)22-27-92-3)68-48(79)32-67-51(83)42(30-36-18-20-37(78)21-19-36)71-54(86)43(29-35-12-5-4-6-13-35)72-52(84)40(15-9-24-66-60(64)65)70-55(87)44(31-49(80)81)73-56(88)47-17-11-26-76(47)59(91)45(33-77)74-57(89)46-16-10-25-75(46)58(90)38(62)14-7-8-23-61/h4-6,12-13,18-21,34,38-47,77-78H,7-11,14-17,22-33,61-62H2,1-3H3,(H2,63,82)(H,67,83)(H,68,79)(H,69,85)(H,70,87)(H,71,86)(H,72,84)(H,73,88)(H,74,89)(H,80,81)(H4,64,65,66) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWGJMUZXSIZFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)C3CCCN3C(=O)C(CO)NC(=O)C4CCCN4C(=O)C(CCCCN)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H92N16O15S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1309.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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